(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin: is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin involves several steps:
Hydrolysis: The initial compound undergoes hydrolysis under alkaline conditions to form an intermediate compound.
Chloracetylation: This intermediate reacts with chloracetyl chloride to form another intermediate.
Dehydration: The intermediate undergoes dehydration with trifluoroacetic anhydride (TFAA).
Final Reaction: The final intermediate reacts with 3-amino-1-adamantane alcohol to form this compound.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves careful control of reaction conditions and purification steps to ensure high chemical and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions are also possible but not typically utilized in its primary therapeutic applications.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is studied for its unique structural properties and reactivity .
Biology: Biologically, it is significant for its role in inhibiting DPP-4, which affects glucose metabolism and insulin secretion .
Medicine: Medically, it is used to manage type 2 diabetes mellitus by enhancing the levels of incretin hormones, thereby improving glycemic control .
Industry: In the pharmaceutical industry, it is used in the formulation of oral anti-diabetic medications .
Mécanisme D'action
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin works by selectively inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, leading to improved blood glucose regulation .
Comparaison Avec Des Composés Similaires
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness: (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is unique due to its specific structural configuration, which contributes to its selectivity and potency as a DPP-4 inhibitor .
Propriétés
Formule moléculaire |
C24H33N5O3 |
---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(5S,7R)-3-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethoxy]-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27-23-8-17-7-18(9-23)11-24(10-17,16-23)32-15-22(31)29-6-2-4-20(29)13-26/h17-20,27H,1-11,14-16H2/t17-,18+,19-,20-,23?,24?/m0/s1 |
Clé InChI |
QMYNMOXNAPYOLO-CIGGEUDFSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)OCC(=O)N5CCC[C@H]5C#N)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OCC(=O)N5CCCC5C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.